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Compound of Interest

Compound Name: 2-Bromo-2'-acetonaphthone

CAS No.: 613-54-7

Cat. No.: B145970

Get Quote

2-Bromo-2'-acetonaphthone, also known by its IUPAC name 2-bromo-1-(naphthalen-2-

yl)ethanone, is a pivotal intermediate in organic synthesis and a widely used derivatizing agent

in analytical chemistry.[1][2] Its utility stems from two key reactive sites: the electrophilic

carbonyl group and the highly reactive α-carbon bearing a bromine atom, an excellent leaving

group.[1] This structure makes it invaluable for introducing the 2-naphthoylmethyl group into

various molecules, a common strategy for enhancing detection in high-performance liquid

chromatography (HPLC) analyses of compounds like fatty acids and the drug captopril.[2][3]

Given its role in synthesizing complex molecular architectures and its application in quantitative

analysis, unambiguous structural confirmation is paramount.[1] This guide, intended for

researchers and drug development professionals, provides a comprehensive analysis of the

core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to characterize 2-Bromo-2'-acetonaphthone. We will delve into the

interpretation of the spectral data, explain the rationale behind the observed signals, and

provide standardized protocols for data acquisition.
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Chemical Formula: C₁₂H₉BrO[4][5]

Molecular Weight: 249.10 g/mol [2][6]

CAS Number: 613-54-7[2][4]

Appearance: White to light yellow crystalline solid.[6][7]

Melting Point: 82-84 °C[2][3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone technique for the structural elucidation of organic

molecules in solution, providing precise information about the chemical environment of ¹H

(proton) and ¹³C (carbon-13) nuclei.[1]

¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-Bromo-2'-acetonaphthone is distinguished by two main regions:

the downfield aromatic region corresponding to the naphthalene ring protons and a more

upfield aliphatic region for the bromomethyl protons.[1] The integration of these signals

confirms the proton count for each distinct group.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-2'-acetonaphthone
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Rationale

~8.49 Singlet Naphthyl-H

The proton at the C1

position of the

naphthalene ring is

significantly

deshielded by the

anisotropic effect of

the carbonyl group.

~7.57 - 8.01 Multiplet Naphthyl-H (6H)

The remaining six

protons on the

disubstituted

naphthalene ring

exhibit complex

splitting patterns due

to spin-spin coupling.

[1][4]

~4.57 Singlet -COCH₂Br (2H)

The two methylene

protons are adjacent

to two strong electron-

withdrawing groups

(carbonyl and

bromine), shifting

them downfield.[4]

Data compiled from multiple sources.[1][4] Precise chemical shifts can vary slightly based on

the solvent and instrument frequency.

Expert Interpretation: The most diagnostic signal is the singlet at approximately 4.57 ppm,

integrating to two protons, which is characteristic of the methylene group flanked by the

carbonyl and bromine atom. The absence of coupling for this peak indicates no adjacent

protons. The complex multiplet pattern between 7.5 and 8.5 ppm is typical for the protons on

the naphthalene ring system, with their exact shifts influenced by the electron-withdrawing

acetyl group.[1]
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¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique

carbon environments within the molecule.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts and Interpretations

Predicted Chemical Shift
(δ, ppm)

Carbon Type Rationale

~190-195 Carbonyl (C=O)

The ketone carbonyl carbon is

highly deshielded and appears

significantly downfield.

~125-136 Aromatic (Naphthyl)

Ten distinct signals are

expected for the naphthalene

ring carbons, appearing in the

typical aromatic region.

~30-35 Aliphatic (-CH₂Br)

The carbon atom bonded to

the electronegative bromine is

shifted downfield from a typical

sp³ carbon.

Note: While a publicly indexed, peak-picked ¹³C NMR spectrum is not readily available, spectra

can be sourced from databases like SpectraBase.[5] The predicted shifts are based on

standard values for these functional groups.

Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for obtaining high-quality NMR spectra. The choice of

solvent is critical; the analyte must be soluble, and the solvent signals should not interfere with

key analyte resonances. Deuterated chloroform (CDCl₃) or acetonitrile-d₃ are common choices

for this compound.[2]
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Sample Preparation
Data Acquisition Data Processing

1. Dissolve 5-10 mg of
2-Bromo-2'-acetonaphthone

in ~0.7 mL of
deuterated solvent

2. Add internal standard
(e.g., TMS) if required

3. Transfer solution to
a clean NMR tube

4. Insert tube into
NMR spectrometer

5. Lock, tune, and shim
the instrument

6. Acquire ¹H and ¹³C spectra
(e.g., ¹H: 16 scans, ¹³C: 1024 scans) 7. Apply Fourier Transform 8. Phase and baseline correct

the spectra

9. Calibrate chemical shifts,
integrate peaks (¹H), and

assign signals

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations. For 2-Bromo-2'-acetonaphthone, the most telling feature is the carbonyl group of

the ketone.

Table 3: Key IR Absorption Bands for 2-Bromo-2'-acetonaphthone

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3100-3000 C-H Stretch Aromatic C-H Medium

~1685 C=O Stretch Aryl Ketone (C=O) Strong

~1600, ~1475 C=C Stretch Aromatic C=C Medium

~700-600 C-Br Stretch Alkyl Bromide (C-Br) Medium

Note: Data is inferred from typical functional group regions and the availability of spectra on

databases such as SpectraBase and from suppliers like Thermo Scientific.[5][7] The exact

position of the C=O stretch is sensitive to conjugation with the naphthalene ring.
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Expert Interpretation: The strong, sharp absorption band around 1685 cm⁻¹ is definitive proof of

the conjugated ketone functional group. Its position is slightly lower than that of a simple

aliphatic ketone due to the electronic effects of the attached naphthalene ring. The presence of

aromatic C-H and C=C stretching bands confirms the naphthyl moiety, while the C-Br stretch,

though typically weaker, can be observed in the fingerprint region.

Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common IR sampling technique that requires minimal

sample preparation.

1. Clean the ATR crystal
(e.g., with isopropanol)

2. Record a background spectrum
of the empty crystal

3. Place a small amount of solid
2-Bromo-2'-acetonaphthone

onto the crystal

4. Apply pressure with the anvil
to ensure good contact

5. Collect the sample spectrum

6. Clean the crystal and anvil

Click to download full resolution via product page

Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry is a powerful analytical technique that provides the molecular weight of a

compound and offers structural clues based on its fragmentation pattern upon ionization.[1]

Mass Spectrum Analysis
For 2-Bromo-2'-acetonaphthone, electron ionization (EI) mass spectrometry reveals several

characteristic features.

Molecular Ion (M⁺): The most critical feature for a bromine-containing compound is the

presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the

two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). For this molecule (C₁₂H₉BrO), these peaks

appear at m/z 248 and 250.[1]

Fragmentation Pattern: The molecule fragments in predictable ways, with cleavage of the

weakest bonds being most favorable. Common fragmentation pathways include the loss of

the bromine radical and cleavage around the carbonyl group.[1]

Table 4: Major Mass Spectral Fragments of 2-Bromo-2'-acetonaphthone
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m/z Ratio
Proposed
Fragment Ion

Loss From
Molecular Ion

Significance

248 / 250
[C₁₂H₉BrO]⁺

(M⁺/M+2⁺)
-

Confirms the

molecular formula and

the presence of one

bromine atom.[1]

169 [C₁₂H₉O]⁺ Loss of •Br

Alpha-cleavage

resulting from the loss

of the bromine radical

is a common pathway.

[1]

155 [C₁₀H₇CO]⁺ Loss of •CH₂Br

Cleavage of the C-C

bond between the

carbonyl and the

bromomethyl group;

often the base peak.

[1][5]

127 [C₁₀H₇]⁺
Loss of •CH₂Br and

CO

Subsequent loss of

carbon monoxide from

the m/z 155 fragment

to form the stable

naphthyl cation.[1][5]

Experimental Protocol for EI-MS Analysis

Sample Introduction Analysis

1. Dissolve a minute amount
of sample in a volatile

solvent (e.g., acetonitrile)

2. Inject the solution into
the mass spectrometer
(e.g., via direct infusion

or GC/LC inlet)

3. Ionization:
Sample is bombarded with
high-energy electrons (EI)

4. Acceleration:
Ions are accelerated into

the mass analyzer

5. Mass Separation:
Ions are separated based

on their m/z ratio

6. Detection:
Ions are detected and a

mass spectrum is generated

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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